molecular formula C6H3BrN4O2 B1527620 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 1186608-83-2

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527620
CAS No.: 1186608-83-2
M. Wt: 243.02 g/mol
InChI Key: KUKTUBBDMTVCMV-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines, which are nitrogen-containing heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine and nitro groups attached to the pyrazolo[3,4-b]pyridine core structure

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the derivatives of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound C03, a derivative of this compound, has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyrazoles, under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and nitro groups, which can act as reactive sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrazolo[3,4-b]pyridines with different functional groups.

Scientific Research Applications

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including its role as a kinase inhibitor.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to cell proliferation and differentiation.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is compared with other similar compounds, such as 5-Bromo-1H-pyrazolo[3,4-b]pyridine and 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds share the pyrazolo[3,4-b]pyridine core structure but differ in the presence and position of functional groups. The unique combination of bromine and nitro groups in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new pharmaceuticals. Further research into its properties and applications will continue to expand its utility in various fields.

Properties

IUPAC Name

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKTUBBDMTVCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720955
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186608-83-2
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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